1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine
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Overview
Description
1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzyl group and a methoxyphenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki coupling, using a methoxyphenyl boronic acid and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine.
Scientific Research Applications
1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine
- 1-(2-bromobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine
- 1-(2-methylbenzyl)-N-(2-methoxyphenyl)piperidin-4-amine
Uniqueness
1-(2-fluorobenzyl)-N-(2-methoxyphenyl)piperidin-4-amine is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H23FN2O |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperidin-4-amine |
InChI |
InChI=1S/C19H23FN2O/c1-23-19-9-5-4-8-18(19)21-16-10-12-22(13-11-16)14-15-6-2-3-7-17(15)20/h2-9,16,21H,10-14H2,1H3 |
InChI Key |
PEVODJDIKNUYIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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